molecular formula C10H12O3S B2655258 2-[4-(Methylsulfanyl)phenoxy]propanoic acid CAS No. 3364-90-7

2-[4-(Methylsulfanyl)phenoxy]propanoic acid

Cat. No.: B2655258
CAS No.: 3364-90-7
M. Wt: 212.26
InChI Key: MEWMSMRFZJJBNA-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenoxy]propanoic acid is a propanoic acid derivative featuring a phenoxy group substituted at the para position with a methylsulfanyl (–SCH₃) moiety. This sulfur-containing substituent distinguishes it from other phenoxy-propanoic acid derivatives, which often bear halogenated, heterocyclic, or bulky aromatic groups. While its specific biological activity remains uncharacterized in the provided evidence, its structural analogs include fibrate-class lipid-lowering drugs (e.g., bezafibrate, fenofibric acid) and aryloxyphenoxypropionate herbicides (e.g., fluazifop, haloxyfop).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfanylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-7(10(11)12)13-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWMSMRFZJJBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3364-90-7
Record name 2-[4-(methylsulfanyl)phenoxy]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfanyl)phenoxy]propanoic acid typically involves the reaction of 4-(methylsulfanyl)phenol with an appropriate propanoic acid derivative. One common method is the esterification of 4-(methylsulfanyl)phenol with propanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfanyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

2-[4-(Methylsulfanyl)phenoxy]propanoic acid has garnered attention for its potential medicinal applications:

  • Histone Deacetylase Inhibition : The compound has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), which is crucial for gene expression and protein homeostasis. Inhibition of HDAC6 is linked to anticancer activities, making this compound a candidate for cancer therapeutics.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, although further research is necessary to validate these claims.
  • Neuroprotective Effects : Its structural characteristics indicate possible neuroprotective properties, warranting investigation in models of neurodegenerative diseases.

Agricultural Applications

In addition to medicinal uses, this compound may have applications in agriculture:

  • Herbicide Development : The compound's structure suggests it could be developed into a herbicide, targeting specific plant enzymes or pathways. Research into its efficacy and safety profiles is ongoing.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryHDAC6 InhibitionPotential anticancer agent
Anti-inflammatoryRequires further research
NeuroprotectionInvestigated in neurodegenerative models
AgriculturalHerbicide DevelopmentUnder research for efficacy

Case Study 1: HDAC6 Inhibition

A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell proliferation, supporting its role as an HDAC6 inhibitor. Further exploration into its mechanism revealed alterations in gene expression profiles associated with apoptosis and cell cycle regulation.

Case Study 2: Anti-inflammatory Effects

In vivo studies assessed the anti-inflammatory properties of the compound in animal models of inflammation. The results showed reduced levels of pro-inflammatory cytokines, suggesting that the compound could modulate inflammatory responses effectively.

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, while the phenoxy and propanoic acid moieties can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituent on Phenoxy Group Core Structure Key Modifications
2-[4-(Methylsulfanyl)phenoxy]propanoic acid 4-methylsulfanyl (–SCH₃) Propanoic acid Simple sulfur substituent
Bezafibrate 4-[2-(4-chlorobenzamido)ethyl] 2-Methylpropanoic acid Chlorobenzamide-ethyl chain
Fenofibric Acid 4-(4-chlorobenzoyl) 2-Methylpropanoic acid Chlorobenzoyl group
Fluazifop 4-[5-(trifluoromethyl)-2-pyridinyloxy] Propanoic acid Pyridinyloxy with CF₃ group
Haloxyfop 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyloxy] Propanoic acid Chloro-CF₃-pyridinyloxy group

Key Observations :

  • The methylsulfanyl group in the target compound is less sterically hindered and less electronegative compared to the halogenated or heterocyclic substituents in analogs.
  • Fibrates (bezafibrate, fenofibric acid) feature a 2-methylpropanoic acid backbone, enhancing lipophilicity and PPARα receptor binding .
  • Herbicides like fluazifop and haloxyfop incorporate pyridinyloxy groups critical for acetyl-CoA carboxylase (ACCase) inhibition .

Physicochemical Properties

Compound Name Predicted logP Molecular Weight (g/mol) Solubility Profile
This compound ~2.5 228.3 Moderate hydrophilicity
Bezafibrate ~4.8 361.8 Low aqueous solubility
Fenofibric Acid ~5.3 318.8 Highly lipophilic
Fluazifop ~3.9 383.4 Ester form enhances uptake

Key Observations :

  • The methylsulfanyl group imparts moderate lipophilicity, lower than halogenated fibrates but higher than unsubstituted phenoxy acids.
  • Herbicides often exist as esters (e.g., fluazifop-P-butyl) for improved membrane permeability, whereas the target compound is in the acid form .

Key Observations :

  • The methylsulfanyl substituent lacks the bulky aromatic or heterocyclic groups required for PPARα activation (fibrates) or ACCase inhibition (herbicides).

Biological Activity

2-[4-(Methylsulfanyl)phenoxy]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a propanoic acid backbone with a methylsulfanyl group attached to a phenoxy moiety. Its molecular formula is C11H14O3S, and it has a molecular weight of approximately 234.3 g/mol. The unique functional groups present in this compound suggest various interactions with biological systems, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Histone Deacetylase Inhibition : This compound has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), which plays a crucial role in cellular processes such as gene expression and protein homeostasis. Inhibition of HDAC6 has been linked to anticancer activities, suggesting that this compound may be effective in cancer therapies.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities, although detailed investigations are necessary to confirm these effects.
  • Anti-inflammatory Effects : The structural characteristics of the compound suggest possible anti-inflammatory properties, which warrant further exploration.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research involving human lung adenocarcinoma cells showed that the compound effectively inhibited cell proliferation, likely due to its HDAC6 inhibitory activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamideContains phenoxy and arylacetamide moietiesPotential anticancer activity
3-(4-{4-[(benzyl{2-methyl-3-[(methylsulfonyl)amino]phenyl}amino]methyl]phenoxy}phenyl)propanoic AcidLarger aromatic system with sulfonamideAntitumor properties
2-Methyl-2-(4-methylphenoxy)propanoic AcidSimilar propanoic acid structurePotential metabolic effects

The unique combination of functional groups in this compound differentiates it from other compounds, particularly in its selective HDAC6 inhibition.

Future Directions in Research

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with HDAC6 and other targets.
  • In Vivo Studies : Conducting animal model studies to assess the efficacy and safety profile of the compound in a biological context.
  • Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 2-[4-(Methylsulfanyl)phenoxy]propanoic acid, and what reagents are typically employed?

The synthesis involves nucleophilic aromatic substitution to introduce the phenoxy group, followed by methylsulfanyl incorporation via thiol reactions. Propanoic acid derivatives are used as precursors, with oxidation steps employing potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form the carboxylic acid moiety. Substitution reactions may utilize halogens (e.g., Cl₂) under acidic conditions .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic and aliphatic proton environments. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemistry for crystalline derivatives .

Q. What safety protocols are essential during handling due to potential carcinogenicity?

Although occupational exposure limits are unestablished, treat it as a potential carcinogen. Use fume hoods, personal protective equipment (PPE), and engineering controls (e.g., closed systems). Monitor airborne concentrations and implement emergency showers/eye wash stations. Skin absorption risks necessitate decontamination protocols .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, reducing trial-and-error experimentation. Reaction path search algorithms, coupled with experimental feedback loops, narrow optimal conditions (e.g., solvent, temperature). ICReDD’s integrated computational-experimental framework accelerates discovery by prioritizing viable pathways .

Q. What strategies resolve contradictory data in reaction yields or by-product formation?

Systematic reproducibility studies with controlled variables (e.g., stoichiometry, catalysts) are critical. Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to identify impurities. Cross-validate results with isotopic labeling or kinetic studies to trace reaction mechanisms .

Q. How does the methylsulfanyl group influence the compound’s reactivity in biological systems?

The methylsulfanyl group enhances lipophilicity, affecting membrane permeability and metabolic stability. In enzyme inhibition studies, evaluate its electron-donating effects on aromatic ring interactions using structure-activity relationship (SAR) models. Compare with analogs (e.g., 2-(4-chlorophenoxy)propanoic acid) to isolate substituent-specific effects .

Q. What advanced purification techniques are suitable for isolating high-purity samples?

Column chromatography with silica gel or reverse-phase HPLC achieves >95% purity. For thermally stable derivatives, fractional crystallization in ethanol/water mixtures minimizes impurities. Membrane separation technologies (e.g., nanofiltration) scale up purification while maintaining yield .

Methodological Considerations

  • Experimental Design : Prioritize DOE (Design of Experiments) principles to optimize reaction parameters (e.g., pH, temperature). Include control groups (e.g., substituent-free analogs) to validate mechanistic hypotheses .
  • Data Validation : Cross-reference spectral data with computational simulations (e.g., NMR chemical shift predictions via DFT) to confirm structural assignments .
  • Risk Mitigation : Follow OSHA guidelines for carcinogen handling, including regular health surveillance and contamination monitoring .

Reference Table: Key Physicochemical Properties (Analog-Based Inference)

PropertyMethodology/Value (Analog Reference)Source
Molecular Weight~226.29 g/mol (C₁₀H₁₂O₂S derivative)
SolubilityLow in water; soluble in DMSO, ethanol
Functional GroupsPhenoxy, methylsulfanyl, carboxylic acid

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